molecular formula C11H10ClNO B12895236 Cyclohepta[b]pyrrol-2(1H)-one, 6-chloro-1,3-dimethyl- CAS No. 104422-25-5

Cyclohepta[b]pyrrol-2(1H)-one, 6-chloro-1,3-dimethyl-

Cat. No.: B12895236
CAS No.: 104422-25-5
M. Wt: 207.65 g/mol
InChI Key: RUEWZCKQOMEXGC-UHFFFAOYSA-N
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Description

6-Chloro-1,3-dimethylcyclohepta[b]pyrrol-2(1H)-one is a heterocyclic compound that features a unique structure combining a cycloheptane ring with a pyrrole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-1,3-dimethylcyclohepta[b]pyrrol-2(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,3-dimethylcycloheptanone with a chlorinating agent such as thionyl chloride, followed by cyclization with a suitable amine to form the pyrrole ring.

Industrial Production Methods

In an industrial setting, the production of 6-Chloro-1,3-dimethylcyclohepta[b]pyrrol-2(1H)-one may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-1,3-dimethylcyclohepta[b]pyrrol-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can yield amines or alcohols.

    Substitution: Halogen substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield a carboxylic acid, while reduction with sodium borohydride may produce an alcohol.

Scientific Research Applications

6-Chloro-1,3-dimethylcyclohepta[b]pyrrol-2(1H)-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a lead compound for drug development.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Chloro-1,3-dimethylcyclohepta[b]pyrrol-2(1H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-1H-pyrrolo[2,3-b]pyridine: Another heterocyclic compound with a similar structure but different ring fusion.

    6-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine: Similar in structure but with a methyl group instead of a dimethyl group.

Uniqueness

6-Chloro-1,3-dimethylcyclohepta[b]pyrrol-2(1H)-one is unique due to its specific ring structure and substitution pattern, which confer distinct chemical and biological properties. Its combination of a cycloheptane ring with a pyrrole moiety makes it a valuable compound for various research applications.

Properties

CAS No.

104422-25-5

Molecular Formula

C11H10ClNO

Molecular Weight

207.65 g/mol

IUPAC Name

6-chloro-1,3-dimethylcyclohepta[b]pyrrol-2-one

InChI

InChI=1S/C11H10ClNO/c1-7-9-5-3-8(12)4-6-10(9)13(2)11(7)14/h3-6H,1-2H3

InChI Key

RUEWZCKQOMEXGC-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC(=CC=C2N(C1=O)C)Cl

Origin of Product

United States

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